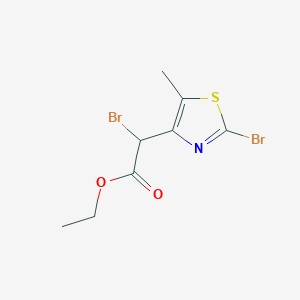

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPQIKDGYXCCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(SC(=N1)Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves the bromination of a thiazole precursor followed by esterification. One common method is to start with 2-bromo-5-methylthiazole, which undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting dibromo compound is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or column chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding thiazole derivative without the bromine atoms.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazole derivatives.

Reduction: Formation of 2-bromo-5-methylthiazole.

Ester Hydrolysis: Formation of 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate serves as an important intermediate in the synthesis of pharmaceutical agents. Its thiazole structure allows for modifications that can enhance bioactivity against microbial infections and cancer. For example, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor modulators, which are crucial in drug discovery processes .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of bromine enhances its interaction with bacterial enzymes, potentially leading to effective treatments for infections .

Antitumor Activity

Thiazole compounds have been extensively studied for their anticancer properties. This compound has demonstrated potential in inhibiting specific cancer cell lines, with reported IC50 values indicating efficacy in the low micromolar range. Mechanisms of action include enzyme inhibition (e.g., lysyl oxidase) and modulation of signaling pathways critical for tumor growth .

Biological Studies

Enzyme Inhibition and Receptor Modulation

The compound is employed in biological studies focusing on enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules. Its unique structure enables it to influence various biochemical pathways, making it a valuable tool for investigating cellular processes .

Mechanistic Studies

Ongoing research into the specific biological effects of this compound aims to elucidate its mechanisms of action. Investigations may focus on its interactions with specific enzymes or receptors involved in disease progression, further establishing its relevance in therapeutic contexts .

Material Science

Development of Novel Materials

In material science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique thiazole structure can be integrated into polymers or other materials to enhance their functional characteristics .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atoms and thiazole ring play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1): Lacks bromine substituents but shares the thiazole-acetate backbone. The amino group at the 2-position of the thiazole ring enables nucleophilic reactions, whereas bromine in the target compound favors electrophilic substitutions .

Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (2a) : Substitutes bromine with a phenyl group, altering electronic properties (e.g., reduced electrophilicity) and steric bulk, which impacts reactivity in coupling reactions .

5-((2-Amino-1,3-thiazol-4-yl)acetohydrazide (2): Replaces the ethyl ester with a hydrazide group, enhancing hydrogen-bonding capacity for biological applications like enzyme inhibition .

Table 1: Structural Comparison

| Compound | Substituents (Thiazole Ring) | Functional Group | Key Reactivity |

|---|---|---|---|

| Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate | 2-Br, 5-Me, 4-yl-acetate | Ester | Electrophilic substitution, cross-coupling |

| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1) | 2-NH2, 4-yl-acetate | Ester | Nucleophilic substitution |

| Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (2a) | 2-Ph, 4-yl-acetate | Ester | Suzuki coupling, cyclization |

| 5-((2-Amino-1,3-thiazol-4-yl)acetohydrazide (2) | 2-NH2, 4-yl-acetohydrazide | Hydrazide | Condensation, hydrogen bonding |

Table 3: Bioactivity Comparison

Biological Activity

Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by two bromine atoms and an ethyl ester group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.06 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on their structural modifications .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound may act as an inhibitor of specific cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Thiazoles have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit lysyl oxidase (LOX), an enzyme linked to tumor metastasis .

- Receptor Modulation : The compound may interact with biological receptors, modulating signaling pathways that are crucial for cell proliferation and survival.

- Nucleophilic Substitution : The presence of bromine atoms allows for nucleophilic substitution reactions that can lead to the formation of more biologically active derivatives.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in determining its biological activity. Key findings from SAR studies indicate:

- The presence of electron-donating groups (like methyl) enhances the compound's reactivity and biological efficacy.

- The dual bromination at specific positions on the thiazole ring significantly influences its interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various thiazole derivatives, this compound was tested against E. coli and S. aureus. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiazole derivatives highlighted this compound's ability to induce apoptosis in human cancer cell lines. The study found that this compound inhibited cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics such as doxorubicin .

Q & A

Q. What are the key physical properties of Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate, and how are they experimentally determined?

The compound has a molecular formula of C₇H₈Br₂NO₂S, a density of 1.587 g/cm³, and a flash point of 130.3°C. These properties are typically determined via differential scanning calorimetry (DSC) for thermal stability, gas chromatography (GC) for purity, and X-ray crystallography for density measurements. Flash points are assessed using standardized methods like the Cleveland Open Cup test .

Q. What synthetic routes are available for preparing this compound?

A common approach involves refluxing a brominated thioamide precursor (e.g., 4-methyl-benzothioamide) with ethyl bromo-oxobutanoate derivatives in absolute ethanol. The reaction is monitored via thin-layer chromatography (TLC), followed by extraction with ether and purification over anhydrous sodium sulfate. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and reflux times of ~1 hour .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical details. For example, SHELX software is employed for refining crystallographic data, achieving R-factors <0.05 for high-confidence structural models .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?

In-silico ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions use SwissADME and PreADMET platforms. These tools analyze lipophilicity (LogP), solubility (LogS), and cytochrome P450 interactions. For instance, molecular descriptors like topological polar surface area (TPSA) and blood-brain barrier penetration are calculated to prioritize non-toxic candidates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or X-ray data may arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. Multi-technique validation—combining NOESY experiments for spatial proximity analysis and DFT (density functional theory) calculations for optimized geometries—helps reconcile conflicting observations. SHELXL refinement protocols can adjust for twinning or high thermal motion in crystals .

Q. How do bromine substituents influence the compound’s reactivity in cross-coupling reactions?

The dual bromine atoms at positions 2 (thiazole ring) and α-acetate enhance electrophilicity, enabling Suzuki-Miyaura or Ullmann couplings. Kinetic studies using in-situ IR spectroscopy reveal that steric hindrance from the 5-methyl group slows aryl halide exchange, necessitating palladium catalysts with bulky ligands (e.g., XPhos) for efficient coupling .

Q. What experimental designs are optimal for assessing antimicrobial activity of thiazole derivatives?

Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structure-activity relationship (SAR) studies compare halogenated vs. non-halogenated analogs, with logP adjustments to enhance membrane permeability. ZOI (zone of inhibition) assays on agar plates provide complementary data .

Methodological Challenges and Solutions

Q. How are SHELX programs applied in refining complex crystal structures of brominated thiazoles?

SHELXL refines structures by iteratively adjusting atomic coordinates and thermal parameters against high-resolution (<1.0 Å) X-ray data. Challenges include handling disordered bromine atoms or twinning. Strategies involve partitioning occupancy for disordered sites and using TWIN/BASF commands in SHELXTL to model twin domains. R-factors below 0.03 indicate robust refinement .

Q. What role does the 5-methyl group play in stabilizing the thiazole ring during synthesis?

The methyl group at position 5 reduces ring strain via hyperconjugation, as shown by DFT calculations (B3LYP/6-31G*). Kinetic studies using stopped-flow NMR demonstrate slower degradation rates (t₁/₂ >24 hrs) in methylated analogs compared to unsubstituted thiazoles under acidic conditions. This stabilization is critical for maintaining integrity during esterification steps .

Q. How can reaction intermediates be trapped and characterized in the synthesis of this compound?

Low-temperature (-78°C) quench techniques with liquid N₂ halt reactive intermediates (e.g., bromo-enolates). Characterization via cryogenic X-ray crystallography or matrix-assisted laser desorption/ionization (MALDI-TOF) identifies transient species. Trapping agents like TEMPO stabilize radicals for ESR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.